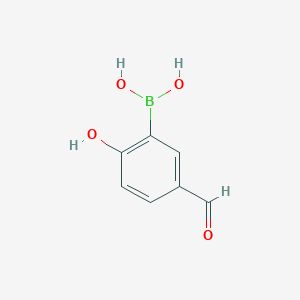

5-Formyl-2-hydroxyphenylboronic acid

Descripción

5-Formyl-2-hydroxyphenylboronic acid is an arylboronic acid derivative characterized by a hydroxyl (-OH) and formyl (-CHO) substituent on the benzene ring. These compounds exhibit tautomerization between open-chain boronic acids and cyclic benzoxaboroles, a property critical to their biological activity and chemical reactivity . Boronic acids, in general, are widely used in organic synthesis, sensing, and drug development due to their ability to form reversible covalent bonds with diols and amines .

Propiedades

IUPAC Name |

(5-formyl-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWDXMNHBAFRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263012 | |

| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-62-8 | |

| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 5-formyl-2-hydroxyphenylboronic acid generally involves the introduction of a boronic acid group onto a hydroxy-substituted aromatic ring bearing a formyl group at the 5-position. The key challenges include selective metalation, protection of sensitive functional groups (like the formyl group), and achieving a high-purity product with good yield.

Metalation and Boronation Approaches

A common approach involves the metalation of a suitably substituted aryl halide or protected aldehyde compound, followed by reaction with a boron source such as trialkyl borates or boronic acid esters.

Lithium Diisopropylamide (LDA) Metalation

The method described in related boronic acid syntheses involves metalation using lithium diisopropylamide at low temperatures (around -10 °C to 0 °C) in anhydrous tetrahydrofuran (THF), followed by addition of triisopropyl borate. This approach is adapted from methods used for 5-formyl-2-furylboronic acid and can be modified for phenolic substrates with appropriate protection of the hydroxy group to prevent side reactions.Protection of the Formyl Group

Protecting the aldehyde as an acetal or similar protecting group is crucial during metalation to avoid side reactions. For example, furfural derivatives are often protected as diethylacetals before metalation, which are then deprotected after boronation.Work-up and Isolation

After the boronation step, acidic aqueous work-up is performed to hydrolyze any protective groups and to protonate the boronate intermediate. Isolation is achieved by filtration, centrifugation, and recrystallization, often using polar solvents such as acetonitrile and water mixtures to obtain a white crystalline product with high purity.

Alternative Methods and Related Boronic Acid Syntheses

While direct literature on this compound is limited, methods for hydroxyphenylboronic acids and related compounds provide useful insights.

Grignard Reagent Route

Hydroxyphenylboronic acids can be prepared by reaction of 2-bromophenol with magnesium to form the Grignard reagent, followed by reaction with trialkyl borates and acidic work-up. This method requires careful control to avoid side reactions due to the phenolic hydroxyl group.Metalation Followed by Boronation

Metalation of hydroxy-substituted aryl halides with butyllithium or LDA, followed by reaction with boron reagents such as trimethylborate or triisopropylborate, is a standard approach. Protection of the hydroxy group may be necessary to improve yields and selectivity.

Comparative Data Table of Key Preparation Methods

Research Findings and Practical Considerations

The low temperature requirement during metalation is critical to prevent decomposition or side reactions, especially for sensitive aldehyde and hydroxy functionalities.

Protective groups on the formyl and hydroxy groups improve yields and reproducibility but add steps to the synthesis.

Isolation and purification by recrystallization from polar solvents like acetonitrile-water mixtures yield stable, high-purity products suitable for further synthetic applications.

Attempts to improve yields beyond 75% have been challenging due to the compound’s sensitivity and the complexity of reaction conditions.

The stability of this compound synthesized by these methods is significantly better than that of similar compounds prepared by older methods, enabling storage and use in subsequent reactions such as Suzuki coupling.

Análisis De Reacciones Químicas

3.1. Suzuki-Miyaura Coupling Reaction

5-Formyl-2-hydroxyphenylboronic acid is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing carbon-carbon bonds in organic synthesis. This reaction involves:

-

Reagents : An aryl halide and a palladium catalyst.

-

Mechanism : The boronic acid reacts with the aryl halide in the presence of a base (such as potassium carbonate) to form biphenyl compounds.

The general reaction scheme can be represented as follows:

3.2. Acid-Promoted Protodeboronation

Another significant reaction involving this compound is protodeboronation, where the boron atom is replaced by a hydrogen atom under acidic conditions. This reaction pathway can be summarized as:

-

The arylboronic acid reacts with acetic acid to form an aryl-acetate complex.

-

A proton attack leads to the cleavage of the B-O bond, resulting in an arene and boric acid.

This process can be depicted as follows:

3.3. Isomerization Reactions

Research has indicated that certain derivatives of phenylboronic acids, including this compound, can undergo isomerization in solution, forming cyclic isomers such as benzoxaboroles. This transformation can affect their reactivity and biological activity .

Characterization Techniques

The characterization of this compound and its derivatives often employs various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of functional groups.

-

Mass Spectrometry (MS) : Helps in identifying molecular weight and structural information.

-

Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.

Data Table: Characterization Data

| Technique | Observations |

|---|---|

| NMR | Chemical shifts corresponding to -CHO and -OH groups |

| MS | Molecular ion peak at m/z = 165 |

| IR | Absorption bands at ~1700 cm$$ |

| ^{-1} | |

| ^{-1}$$ (O-H) |

Aplicaciones Científicas De Investigación

Suzuki Coupling Reaction

One of the primary applications of 5-formyl-2-hydroxyphenylboronic acid is as a reagent in the Suzuki coupling reaction. This reaction allows for the formation of biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals. The compound acts as a boron source that can react with various aryl halides to form new carbon-carbon bonds .

Building Block for Complex Molecules

This compound serves as a building block for synthesizing more complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for creating diverse chemical libraries that can be screened for biological activity .

Drug Development

The compound has been investigated for its potential in drug development, particularly as a precursor for biologically active molecules. It has been involved in the synthesis of various inhibitors targeting critical pathways in disease processes:

- HIF-1 Inhibitors : Compounds derived from this compound have shown promise as inhibitors of hypoxia-inducible factor 1 (HIF-1), which plays a significant role in cancer progression and metastasis .

- Epidermal Growth Factor Receptor (EGFR) Inhibitors : Research indicates that derivatives of this compound may inhibit EGFR, a target in cancer therapy .

Antiviral Activity

Studies have explored the use of this compound derivatives as potential anti-HIV agents. These compounds have demonstrated activity against HIV integrase, an enzyme crucial for viral replication .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Actividad Biológica

5-Formyl-2-hydroxyphenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential applications in cancer therapy, antibacterial activity, and other pharmacological effects.

- Molecular Formula : CHBO

- Molecular Weight : 165.94 g/mol

- Structure : The compound features a boronic acid group which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications .

1. Anticancer Activity

This compound has been identified as a precursor in the synthesis of compounds that inhibit critical pathways in cancer cells. Notably, it is involved in the development of:

- HIF-1 Inhibitors : These inhibitors target hypoxia-inducible factors that are often overexpressed in tumors, promoting tumor growth and survival .

- EGFR Inhibitors : Compounds derived from this boronic acid have shown potential in inhibiting the epidermal growth factor receptor (EGFR), which plays a significant role in the proliferation of various cancers .

2. Antibacterial and Antifungal Activity

Research indicates that derivatives of 2-formylphenylboronic acids exhibit notable antibacterial and antifungal properties. The antimicrobial activity of this compound has been demonstrated against several pathogens:

- Candida albicans : Moderate antifungal activity was observed, with mechanisms potentially involving inhibition of leucyl-tRNA synthetase (LeuRS), similar to established antifungal agents like Tavaborole .

- Escherichia coli and Bacillus cereus : The compound showed higher efficacy against these bacteria compared to some existing treatments, suggesting its potential as an antibacterial agent .

The biological activity of this compound can be attributed to its ability to form complexes with biomolecules, particularly through its boronic acid moiety. This property allows it to interact with:

- Enzymes : The binding to active sites can inhibit enzymatic functions critical for pathogen survival or tumor growth.

- Receptors : By modulating receptor activities, such as those involved in cancer cell proliferation, it can alter cellular responses to growth factors.

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of boronic acids in medicinal applications:

- Antitumor Properties : A study focused on the synthesis of novel compounds based on boronic acids revealed their potential to act against estrogen receptor-positive breast cancer cells, presenting alternative mechanisms to conventional therapies .

- Antimicrobial Studies : Another investigation confirmed that this compound derivatives show significant antibacterial properties, with specific attention paid to their mechanism involving enzyme inhibition .

Summary Table of Biological Activities

Comparación Con Compuestos Similares

Structural and Electronic Features

Key structural analogues and their substituent effects are summarized below:

Physicochemical Properties

- Acidity : The trifluoromethyl derivative exhibits the highest acidity (pKa ~7.1) due to the strong electron-withdrawing -CF₃ group, facilitating deprotonation and cyclic isomer (benzoxaborole) formation. In contrast, methoxy and hydroxyl substituents lower acidity, with -OCH₃ being less acidic than -OH .

- Tautomerization : 5-Trifluoromethyl-2-formylphenylboronic acid forms a stable benzoxaborole (1a) in solution, mimicking the structure of the antifungal drug AN2690 (Tavaborole). This equilibrium is critical for binding to microbial leucyl-tRNA synthetase (LeuRS) . Hydroxyl and thiophene derivatives may exhibit weaker tautomerization due to electronic or steric effects.

- Solubility : Thiophene and furan derivatives show improved solubility in organic solvents (e.g., THF, DMF) compared to benzene-based analogues, attributed to heteroatom polarity .

Key Research Findings

- Acidity-Driven Activity : The trifluoromethyl derivative’s high acidity correlates with its potent antimicrobial effects, underscoring the importance of substituent choice .

- Tautomerization as a Design Strategy : Cyclic benzoxaborole formation is a critical mechanism for targeting microbial enzymes, guiding the design of future boronic acid drugs .

- Heterocyclic Advantages : Thiophene and furan derivatives offer synthetic versatility but require further study to assess biological applicability .

Q & A

Q. What are the critical considerations for handling and storing 5-Formyl-2-hydroxyphenylboronic acid to ensure stability?

Answer: The compound’s stability is influenced by light, temperature, and incompatible materials. Key precautions include:

- Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at low temperatures (e.g., 2–8°C) to minimize hydrolysis or oxidation .

- Avoid: Direct sunlight and extreme temperatures, as these may trigger decomposition into CO, CO2, and boron oxides .

- Solubility: Use methanol as a solvent for reactions, as it is confirmed to dissolve structurally similar boronic acids .

- Incompatibilities: Avoid strong oxidizers to prevent hazardous reactions .

Q. How can researchers determine the purity and structural integrity of this compound?

Answer: Methodological approaches include:

Q. What safety protocols are recommended for working with this compound?

Answer: While specific toxicology data is limited, general boronic acid precautions apply:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid: If inhaled, move to fresh air; if ingested, rinse mouth and consult a physician immediately. Provide SDS to medical personnel .

- Waste Disposal: Neutralize with alkaline solutions (e.g., NaOH) before disposal to reduce environmental impact .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized using this compound?

Answer: Key parameters for coupling with aryl halides:

- Catalyst: Use Pd(PPh3)4 (1–5 mol%) or Pd(OAc)2/SPhos systems for electron-deficient substrates .

- Base: Cs2CO3 or K3PO4 in THF/H2O (3:1) at 60–80°C improves yields .

- Challenges: The formyl group may require protection (e.g., acetal formation) to prevent side reactions. Post-coupling deprotection with HCl/MeOH can restore functionality .

Q. What strategies resolve contradictions in reported decomposition products of this compound?

Answer: Discrepancies in decomposition data (e.g., CO vs. boron oxides) can be addressed via:

- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition thresholds .

- Gas Chromatography-MS (GC-MS): Analyze volatile byproducts (e.g., CO) generated at elevated temperatures .

- Comparative Studies: Cross-reference with analogs like 5-Formyl-2-methoxyphenylboronic acid, which decomposes at 92–97°C .

Q. How does the ortho-hydroxyl group influence the reactivity of this compound in chelation-driven applications?

Answer: The hydroxyl group enables:

- Chelation with Metals: Forms stable complexes with transition metals (e.g., Cu<sup>2+</sup>), enhancing catalytic activity in oxidation reactions .

- pH-Dependent Solubility: At alkaline pH, deprotonation increases water solubility, useful in biosensing applications (e.g., glucose detection via diol binding) .

- Intramolecular H-Bonding: Stabilizes the boronate ester intermediate, affecting reaction kinetics in cross-coupling .

Q. What advanced techniques characterize the photostability of this compound?

Answer:

- UV-Vis Spectroscopy: Monitor absorbance changes (e.g., λmax ~280 nm for boronic acids) under controlled UV exposure .

- EPR Spectroscopy: Detect free radicals formed during photodegradation .

- Accelerated Aging Studies: Expose samples to UV light (e.g., 365 nm) and analyze degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.